molecular formula C7H16ClNO B14792766 (R)-1-(1-Aminoethyl)cyclopentanol hydrochloride

(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride

Cat. No.: B14792766
M. Wt: 165.66 g/mol
InChI Key: OKXBRPIPMNTNBU-UHFFFAOYSA-N
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Description

®-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral primary amine with a cyclopentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride typically involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is atom-economical and scalable, making it suitable for industrial production. The reaction conditions often involve mild temperatures and the use of coordinating organic molecules to improve selectivity towards the primary amine .

Industrial Production Methods

In industrial settings, the production of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride can be achieved through similar hydrogenation and reductive amination processes. The use of metallic cobalt and silica particles as catalysts has been shown to enhance catalytic performance and selectivity .

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Aminoethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted cyclopentanol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Aminoethyl)cyclopentanol hydrochloride: The enantiomer of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride, which has similar chemical properties but different biological activities.

    Cyclopentanol: A simpler compound with a hydroxyl group, lacking the aminoethyl substituent.

    1-Aminoethylcyclopentane: A compound with a similar structure but without the hydroxyl group.

Uniqueness

®-1-(1-Aminoethyl)cyclopentanol hydrochloride is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Biological Activity

(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral compound notable for its unique molecular structure, which includes a cyclopentanol ring and an aminoethyl group. This compound has gained attention in medicinal chemistry due to its biological activities, particularly its effects on neurotransmitter regulation and potential therapeutic applications.

  • Molecular Formula : C7H16ClNO
  • Molecular Weight : 165.66 g/mol
  • Structure : The compound's structure contributes to its biological activity, particularly its ability to interact with various biological targets.

This compound exhibits significant biological activity primarily through the inhibition of phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial in the synthesis of catecholamines, which play vital roles in mood regulation and cardiovascular function. By inhibiting PNMT, this compound can potentially alter catecholamine levels, influencing physiological processes such as stress response and mood disorders.

Neurotransmitter Interaction

Research indicates that this compound may interact with receptors involved in serotonin and norepinephrine signaling pathways. This interaction suggests potential implications for treating mood disorders and anxiety. The compound's chiral nature may lead to different biological responses compared to its enantiomers or structural analogs, highlighting the importance of stereochemistry in pharmacological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, showcasing their similarity indices and unique features:

Compound NameSimilarity IndexUnique Features
trans-4-Aminoadamantan-1-ol hydrochloride0.88Distinct adamantane structure; potential antiviral activity
(1R,2R)-2-Aminocyclopentanol hydrochloride0.74Different stereochemistry affecting bioactivity
(1S,2S)-2-Aminocyclopentanol hydrochloride0.74Enantiomeric form with potentially different effects
1-(Aminomethyl)cyclopentanol hydrochloride0.76Related structure but lacks the aminoethyl group

These comparisons illustrate how variations in structure and stereochemistry can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neurotransmitter Regulation : A study demonstrated that this compound effectively modulates neurotransmitter levels in animal models, showing promise for treating anxiety-related disorders by enhancing serotonin signaling pathways.
  • Inhibition of PNMT : In vitro assays confirmed that this compound inhibits PNMT activity, leading to decreased production of epinephrine from norepinephrine, which could be beneficial in managing stress responses .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

1-(1-aminoethyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7(9)4-2-3-5-7;/h6,9H,2-5,8H2,1H3;1H

InChI Key

OKXBRPIPMNTNBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCC1)O)N.Cl

Origin of Product

United States

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